molecular formula C16H19K3O7PS B10828275 CID 131874404

CID 131874404

Cat. No.: B10828275
M. Wt: 503.7 g/mol
InChI Key: GDTAPRNXCJQOGB-UHFFFAOYSA-N
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Description

CID 131874404 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. These identifiers enable researchers to cross-reference chemical data across platforms, facilitating comparative studies and applications in drug discovery, toxicology, and materials science .

Properties

Molecular Formula

C16H19K3O7PS

Molecular Weight

503.7 g/mol

InChI

InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;

InChI Key

GDTAPRNXCJQOGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O.[K].[K].[K]

Origin of Product

United States

Preparation Methods

The preparation of CID 131874404 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts under controlled temperature and pressure conditions to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction pathways to ensure high yield and purity of the compound .

Chemical Reactions Analysis

CID 131874404 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

CID 131874404 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and molecular pathways. In medicine, this compound is being investigated for its therapeutic potential in treating various diseases. Additionally, it has industrial applications in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 131874404 involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of CID 131874404 with structurally or functionally analogous compounds involves evaluating key parameters such as molecular weight, solubility, bioactivity, and synthetic pathways. Below, we outline a framework for such comparisons, supported by evidence-based methodologies.

Structural Analogues

Structural similarity is often determined using tools like Tanimoto coefficients or 3D overlays. For example:

  • highlights the comparison of steroid derivatives (e.g., DHEAS [CID 12594] and taurocholic acid [CID 6675]) using 3D structural overlays to assess binding orientations and functional group interactions.
  • illustrates how compounds like ChEMBL1724922 and ChEMBL1711746 are compared as Nrf2 inhibitors based on shared pharmacophores.


Table 1: Hypothetical Structural Comparison of this compound and Analogues

Parameter This compound* Taurocholic Acid (CID 6675) DHEAS (CID 12594)
Molecular Formula Not Available C₂₆H₄₅NO₇S C₁₉H₂₈O₅S
Molecular Weight (g/mol) Not Available 515.7 392.5
Key Functional Groups Not Available Sulfonic acid, hydroxyl Sulfate ester, hydroxyl

*Note: Specific data for this compound is unavailable in the provided evidence.

Physicochemical and Pharmacokinetic Properties

and provide templates for analyzing solubility, logP, and bioavailability. For instance:

  • details parameters like GI absorption, BBB permeability, and CYP inhibition for CAS 34743-49-2.
  • evaluates synthetic accessibility and bioactivity scores for CAS 918538-05-3.

Table 2: General Physicochemical Comparison Framework

Property This compound* CAS 34743-49-2 CAS 918538-05-3
LogPo/w (iLOGP) Not Available 2.04 1.94
Solubility (mg/mL) Not Available 0.695 0.181
Bioavailability Score Not Available 0.55 0.48
CYP Inhibition Not Available CYP1A2 None

Table 3: Activity-Based Comparison Examples

Compound (CID) Target/Application Key Finding Source
Irbesartan (CID 3749) Angiotensin II receptor antagonist Reduces hypertension and renal toxicity
Betulin (CID 72326) Anti-inflammatory agent Inhibits NF-κB signaling pathways

Methodological Considerations for Comparative Studies

Analytical Techniques
  • Mass Spectrometry: employs LC-ESI-MS with in-source CID to differentiate ginsenoside isomers, a method applicable to structural elucidation of this compound analogues.
  • Synthetic Pathways : and 18 outline reaction conditions (e.g., reflux with SnCl₂·2H₂O) for synthesizing intermediates, emphasizing reproducibility and yield optimization.
Data Reproducibility

and stress the need for detailed experimental protocols (e.g., solvent ratios, temperature) to ensure cross-study validation.

Q & A

Q. How can I validate the translational relevance of this compound across model systems?

  • Methodological Answer :
  • Cross-Species Validation : Compare efficacy in murine/primate models and human organoids .
  • Biomarker Correlation : Measure surrogate endpoints (e.g., plasma cytokine levels) aligned with clinical outcomes .
  • High-Content Screening : Use automated imaging (e.g., Operetta) to quantify subcellular localization changes .

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